molecular formula C14H18BrNO3 B8435738 4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B8435738
M. Wt: 328.20 g/mol
InChI Key: JHXVQQQMVGNZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure

Preparation Methods

The synthesis of 4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a bromo-substituted benzene derivative with a suitable amine and an oxidizing agent can lead to the formation of the oxazepine ring. Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .

Chemical Reactions Analysis

4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like cerium(IV) ammonium nitrate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be compared with other seven-membered heterocycles such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl 6-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(15)10(12)9-16/h4-6H,7-9H2,1-3H3

InChI Key

JHXVQQQMVGNZRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C(=CC=C2)Br

Origin of Product

United States

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